molecular formula C6H12ClI B14560932 1-Chloro-5-iodo-3-methylpentane CAS No. 61651-10-3

1-Chloro-5-iodo-3-methylpentane

Cat. No.: B14560932
CAS No.: 61651-10-3
M. Wt: 246.52 g/mol
InChI Key: HITOEBVEXVUZOA-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-3-methylpentane is a halogenated alkane featuring chlorine and iodine substituents at positions 1 and 5, respectively, along with a methyl group at position 2. The presence of both chlorine and iodine introduces distinct reactivity patterns, while the methyl group influences steric and thermodynamic behavior.

Properties

CAS No.

61651-10-3

Molecular Formula

C6H12ClI

Molecular Weight

246.52 g/mol

IUPAC Name

1-chloro-5-iodo-3-methylpentane

InChI

InChI=1S/C6H12ClI/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3

InChI Key

HITOEBVEXVUZOA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-iodo-3-methylpentane can be synthesized through a multi-step process involving the halogenation of alkanes. One common method involves the radical halogenation of 3-methylpentane, where chlorine and iodine are introduced sequentially. The reaction conditions typically involve the use of radical initiators such as UV light or peroxides to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-iodo-3-methylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction Reactions: The halogen atoms can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophiles: Sodium iodide, potassium hydroxide.

    Solvents: Acetone, ethanol.

    Catalysts: UV light, peroxides.

Major Products Formed

    Substitution: 1-Iodo-5-iodo-3-methylpentane.

    Elimination: 3-Methyl-1-pentene.

Scientific Research Applications

1-Chloro-5-iodo-3-methylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in studying the effects of halogenated compounds on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-5-iodo-3-methylpentane involves its reactivity with nucleophiles and bases. The halogen atoms, being electronegative, create sites of partial positive charge on the carbon atoms to which they are attached. This makes these carbon atoms susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key analogs include halogenated alkanes and substituted pentanes (Table 1).

Table 1: Molecular Properties of 1-Chloro-5-iodo-3-methylpentane and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Substituents Source
1-Chloro-5-iodopentane C₅H₁₀ClI 232.49 Cl (C1), I (C5)
1-Chloropentane C₅H₁₁Cl 106.59 Cl (C1)
1-Chloro-3-methylbutane C₅H₁₁Cl 106.59 Cl (C1), CH₃ (C3)
1-Chloro-5-methoxy-2-pentene C₆H₁₁ClO 134.60 Cl (C1), OCH₃ (C5), double bond
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 Cl (C1), CH₃ (C1), cyclic

Key Observations :

  • Halogen Effects : The iodine in 1-Chloro-5-iodopentane increases molecular weight significantly compared to chlorine-only analogs (232.49 vs. ~106 g/mol) .
  • Cyclic vs. Linear : Cyclic structures (e.g., 1-Chloro-1-methylcyclopentane) exhibit higher density and altered reactivity due to ring strain .

Physical and Thermodynamic Properties

Table 2: Physical Properties of Selected Compounds

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Source
1-Chloro-5-iodopentane 75–77 1.663 1.5305
1-Chloropentane 107–109 0.883 1.406
1-Chloro-3-methylbutane 98–100 0.879 1.408
1-Chloro-5-methoxy-2-pentene N/A N/A N/A
1-Chloro-1-methylcyclopentane ~120 (est.) ~1.0 (est.) N/A

Key Observations :

  • Halogen Influence : The iodine in 1-Chloro-5-iodopentane lowers boiling points compared to 1-chloropentane (75–77°C vs. 107–109°C) due to weaker intermolecular forces despite higher molecular weight .
  • Branching vs. Linear Chains : 1-Chloro-3-methylbutane’s branched structure reduces its boiling point by ~9°C compared to linear 1-chloropentane .
  • Cyclic Structures : Estimated higher density in 1-Chloro-1-methylcyclopentane reflects compact molecular packing .

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